molecular formula C13H7NO4 B13429679 7-Nitro-6H-dibenzo[b,d]pyran-6-one CAS No. 22371-68-2

7-Nitro-6H-dibenzo[b,d]pyran-6-one

Cat. No.: B13429679
CAS No.: 22371-68-2
M. Wt: 241.20 g/mol
InChI Key: RRBHCIXYRBIXMK-UHFFFAOYSA-N
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Description

7-Nitro-6H-dibenzo[b,d]pyran-6-one is a chemical compound known for its unique structure and properties It belongs to the class of dibenzo[b,d]pyran-6-ones, which are characterized by a fused ring system containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-6H-dibenzo[b,d]pyran-6-one typically involves multi-step reactions. One common method includes the Rh(III)-catalyzed synthesis from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage . Another approach is the multicomponent domino reaction, which involves six reactions: Knoevenagel condensation, transesterification, enamine formation, an inverse electron demand Diels–Alder (IEDDA) reaction, 1,2-elimination, and transfer hydrogenation .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, can be applied to scale up the laboratory methods mentioned above.

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-6H-dibenzo[b,d]pyran-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitro group to an amino group.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields amino derivatives, while oxidation can lead to various oxygenated compounds.

Scientific Research Applications

7-Nitro-6H-dibenzo[b,d]pyran-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Nitro-6H-dibenzo[b,d]pyran-6-one involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve oxidative stress and modulation of enzyme activities .

Comparison with Similar Compounds

Uniqueness: 7-Nitro-6H-dibenzo[b,d]pyran-6-one is unique due to its specific nitro substitution, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

22371-68-2

Molecular Formula

C13H7NO4

Molecular Weight

241.20 g/mol

IUPAC Name

7-nitrobenzo[c]chromen-6-one

InChI

InChI=1S/C13H7NO4/c15-13-12-9(5-3-6-10(12)14(16)17)8-4-1-2-7-11(8)18-13/h1-7H

InChI Key

RRBHCIXYRBIXMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=CC=C3)[N+](=O)[O-])C(=O)O2

Origin of Product

United States

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